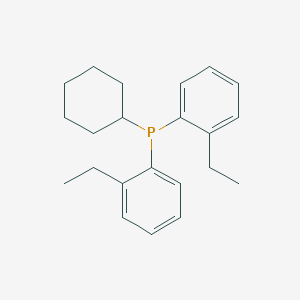
Cyclohexylbis(2-ethylphenyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylbis(2-ethylphenyl)phosphine is an organophosphorus compound with the molecular formula C22H29P and a molecular weight of 324.44 g/mol . This compound is characterized by the presence of a cyclohexyl group and two 2-ethylphenyl groups attached to a phosphorus atom. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of Cyclohexylbis(2-ethylphenyl)phosphine typically involves the reaction of cyclohexylphosphine with 2-ethylphenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures and process controls to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Cyclohexylbis(2-ethylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine hydrides using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or 2-ethylphenyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Aplicaciones Científicas De Investigación
Cyclohexylbis(2-ethylphenyl)phosphine has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Propiedades
Fórmula molecular |
C22H29P |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
cyclohexyl-bis(2-ethylphenyl)phosphane |
InChI |
InChI=1S/C22H29P/c1-3-18-12-8-10-16-21(18)23(20-14-6-5-7-15-20)22-17-11-9-13-19(22)4-2/h8-13,16-17,20H,3-7,14-15H2,1-2H3 |
Clave InChI |
GAHNNZVUAVDXMB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1P(C2CCCCC2)C3=CC=CC=C3CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















